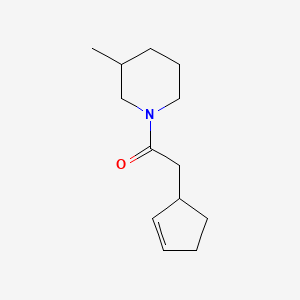
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone, also known as CPE, is a synthetic compound that has been widely used in scientific research. CPE belongs to the class of arylcyclohexylamines and is structurally similar to phencyclidine (PCP) and ketamine. CPE has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mechanism of Action
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone acts by binding to the PCP site of the NMDA receptor, which results in the inhibition of the receptor's ion channel. This leads to a reduction in the influx of calcium ions into the cell, which is important for various cellular processes such as synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and anti-inflammatory effects. 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone has also been shown to have neuroprotective effects, which makes it a potential therapeutic agent for various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone in lab experiments is its ability to selectively inhibit NMDA receptors without affecting other ion channels. This makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological processes. However, one limitation of using 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for research involving 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone. One potential area of research is the development of 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone-based therapeutics for various neurological disorders. Another area of research is the development of more soluble analogs of 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone, which would make it easier to administer in vivo. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone involves the reaction of 3-methylpiperidine and cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone.
Scientific Research Applications
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone has been used in various scientific research applications, including neuropharmacology, behavioral pharmacology, and toxicology. 2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone has been shown to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological processes.
properties
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11-5-4-8-14(10-11)13(15)9-12-6-2-3-7-12/h2,6,11-12H,3-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQUUMDIZMXOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(3-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

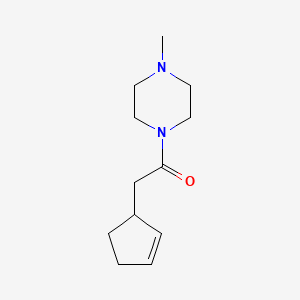
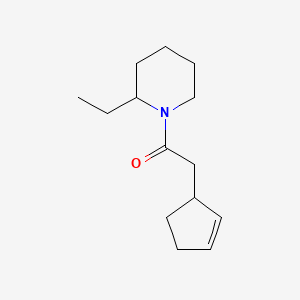

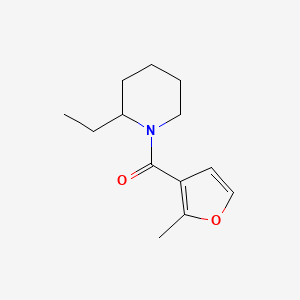

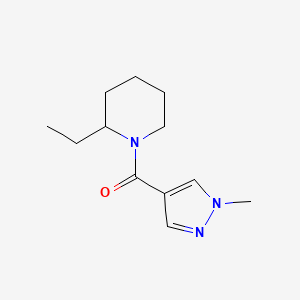


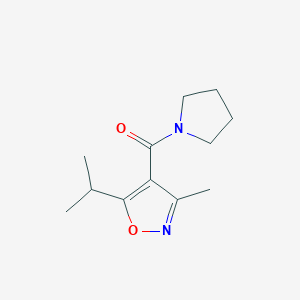

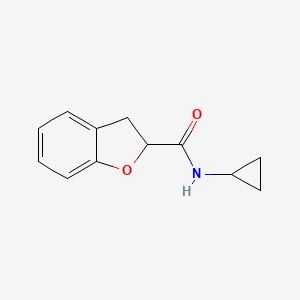
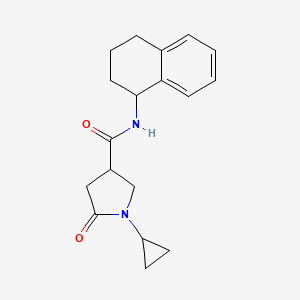
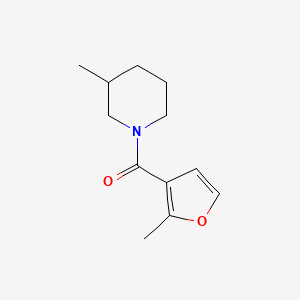
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)